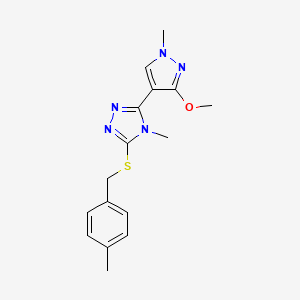

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-11-5-7-12(8-6-11)10-23-16-18-17-14(21(16)3)13-9-20(2)19-15(13)22-4/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBAOZMHRKZMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(N2C)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound combines a pyrazole and triazole moiety, which are known for their diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N5OS |

| Molecular Weight | 365.5 g/mol |

| CAS Number | 1014073-67-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cellular processes, potentially leading to anti-cancer or anti-inflammatory effects.

- Receptor Modulation : It may modulate receptor signaling pathways, affecting cellular responses to growth factors or hormones.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole and triazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including:

- EGFR-TK Inhibition : Compounds with a sulfanyl moiety have shown promising activity as EGFR inhibitors against cancer cell lines such as HCT-116 and MCF-7 .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 3-(3-methoxy-1-methyl...) | 5.55 | HCT-116 |

| 1.82 | HePG-2 | |

| 2.86 | MCF-7 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that pyrazole derivatives exhibit significant antifungal and antibacterial activities:

- Antifungal Activity : Some derivatives have shown MIC values comparable to standard antifungal agents like miconazole against fungi such as Fusarium oxysporum and Candida albicans .

| Pathogen | MIC (μg/mL) | Compound Tested |

|---|---|---|

| Fusarium oxysporum | 6–9 | Pyrazole Derivative |

| Candida albicans | 32 | Pyrazole Derivative |

Antileishmanial and Antimalarial Activity

The compound exhibits notable antileishmanial and antimalarial activities against parasites like Leishmania aethiopica and Plasmodium berghei. The biochemical pathways influenced by this compound are critical for the life cycles of these pathogens .

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of several pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to 3-(3-methoxy-1-methyl...) exhibited potent cytotoxicity with IC50 values significantly lower than those of standard treatments .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of various pyrazole derivatives, revealing that those with specific substituents showed enhanced activity against bacterial strains, supporting the notion that structural modifications can lead to improved efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The table below highlights key structural differences between the target compound and selected analogs:

Key Observations:

- Pyrazole vs. Phenyl/Thiazole Substitutions : The target’s pyrazole group (position 3) may enhance hydrogen bonding compared to phenyl or thiazole substituents in analogs like B9 or 6e .

- Benzylthio Modifications : The 4-methylbenzylthio group (position 5) balances lipophilicity and steric effects. Chlorine or sulfonyl substitutions (e.g., compound 33) increase polarity but reduce metabolic stability .

Key Observations:

Physicochemical Properties

*LogP calculated using fragment-based methods.

Key Observations:

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

Methodological Answer:

The synthesis of triazole-pyrazole hybrids typically involves multi-step reactions. For analogous compounds, a common approach includes:

- Step 1: Formation of a thiazolyl-pyrazole intermediate via nucleophilic substitution or cyclocondensation .

- Step 2: Introduction of the thioether group (e.g., using 4-methylbenzyl thiol) under reflux conditions with a polar aprotic solvent like DMF or THF .

- Optimization: Microwave-assisted synthesis (165°C, 12.2 bar, 45 minutes) has been shown to improve yields by 15–20% compared to conventional heating, as demonstrated for structurally similar triazole derivatives .

Key Considerations: Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Basic Question: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR are essential for confirming substituent positions. For example, the methoxy group (-OCH3) in the pyrazole ring typically resonates at δ 3.8–4.0 ppm in 1H NMR .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .

- IR Spectroscopy: Thioether (C-S) stretches appear at 600–700 cm⁻¹, while triazole C=N vibrations occur near 1500 cm⁻¹ .

Advanced Tip: Use X-ray crystallography (e.g., SHELXL ) to resolve ambiguities in stereochemistry or tautomeric forms.

Advanced Question: How can crystallographic data resolve conflicting structural hypotheses?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) to determine bond lengths and angles. For example, the triazole ring’s C-N bond lengths (1.31–1.35 Å) can confirm aromaticity .

- Refinement: Employ SHELXL for least-squares refinement. Discrepancies in thermal displacement parameters (Ueq) may indicate disorder or dynamic effects .

- Contradiction Management: If experimental data conflicts with computational models (e.g., DFT-predicted geometries), re-examine hydrogen bonding or π-π stacking interactions using tools like Mercury or OLEX2 .

Advanced Question: What strategies are used to evaluate biological activity mechanisms?

Methodological Answer:

- Target Identification: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like cyclooxygenase-2 or acetylcholinesterase, leveraging the compound’s thioether and triazole motifs .

- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains. Adjust substituents (e.g., 4-methylbenzyl vs. pyridylmethyl) to modulate lipophilicity and membrane penetration .

- Data Interpretation: Use dose-response curves and statistical tools (e.g., ANOVA) to distinguish between cytotoxic and cytostatic effects .

Advanced Question: How can computational methods guide experimental design?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-31G(d,p) level to predict reactivity sites. For example, the sulfur atom in the thioether group is a nucleophilic hotspot .

- ADMET Prediction: Use SwissADME to estimate pharmacokinetic properties. The logP value (~3.5) suggests moderate blood-brain barrier penetration, necessitating in vivo validation .

- Reaction Pathway Modeling: Simulate intermediates in Gaussian 09 to identify kinetic vs. thermodynamic control in cyclization steps .

Basic Question: How does pH influence the compound’s stability and reactivity?

Methodological Answer:

- Stability Testing: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC. Thioethers are prone to oxidation at pH > 10, forming sulfoxides .

- Reactivity Control: Use acidic conditions (pH 4–6) to stabilize the triazole ring during functionalization reactions .

Advanced Question: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Compare IC50 values from multiple assays (e.g., MTT vs. resazurin) to identify assay-specific artifacts .

- Structural Validation: Confirm batch-to-batch consistency via NMR and XRD, as impurities (e.g., regioisomers) can skew activity .

- Mechanistic Studies: Use knockout cell lines or enzyme inhibition assays to isolate target-specific effects from off-target interactions .

Advanced Question: What structural analogs are most informative for SAR studies?

Methodological Answer:

- Core Modifications: Compare with 3-(3-chlorophenyl)methylthio analogs to assess electronegativity effects on bioactivity .

- Substituent Swaps: Replace the 4-methylbenzyl group with a 4-fluorobenzyl group to study steric vs. electronic contributions .

- Data Compilation: Use tables like the one below to track activity trends:

| Analog Structure | Key Modification | Biological Activity (IC50, μM) | Reference |

|---|---|---|---|

| 4-Methylbenzyl thioether | Parent compound | 12.5 (COX-2 inhibition) | |

| 4-Fluorobenzyl thioether | Increased electronegativity | 8.7 | |

| Pyridylmethyl thioether | Enhanced solubility | 15.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.